![molecular formula C16H15BrN2O3 B2897846 [2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1211123-60-2](/img/structure/B2897846.png)

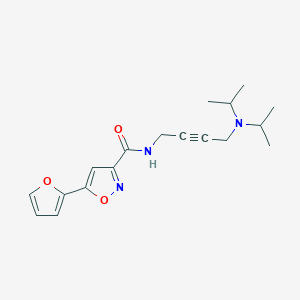

[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Cancer Research Applications

Research indicates that analogs related to "[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have shown promise in overcoming drug resistance in cancer cells. For instance, a study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its derivatives, including HA14-1, highlighted their potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. This research suggests that certain compounds might selectively kill drug-resistant cancer cells over parent cancer cells, highlighting their potential as treatment options for cancers with multiple drug resistance (S. Das et al., 2009).

Electrocatalytic Applications

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which is closely related to the chemical structure . This process was investigated in an ionic liquid, showcasing an innovative method to achieve 6-aminonicotinic acid with high yield and selectivity. Such research emphasizes the role of electrochemistry in synthesizing valuable chemical compounds, potentially impacting pharmaceutical and material sciences (Q. Feng et al., 2010).

Organic Synthesis and Ligand Design

Another study described the transformation of bromo to ester in compounds bearing a 6-bromo-2,2'-bipyridine pendant, which is relevant to the structure of interest. Such transformations facilitate the design of ligands with potential applications in labeling biological materials, underscoring the importance of these compounds in developing new chemical tools for biological research (L. Charbonnière et al., 2002).

Pharmacological Research

Research on ITH4012, a tacrine derivative, revealed its potential in reducing cell death induced by various compounds and conditions. This compound showed a protective effect against apoptosis in cell models, indicating its therapeutic potential. The study also noted the relevance of HA14-1, a compound structurally related to "this compound," in enhancing the compound's neuroprotective properties (Camilo Orozco et al., 2004).

Mecanismo De Acción

Mode of Action

The exact mode of action of [2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is currently unknown . These changes can affect the function of the target, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its action.

Propiedades

IUPAC Name |

[2-(2-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-2-11-5-3-4-6-14(11)19-15(20)10-22-16(21)12-7-13(17)9-18-8-12/h3-9H,2,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZVFCKLMWMGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)

![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)

![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)

![1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2897780.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)